Mal-PEG3-alcohol
Overview
Description
Mal-PEG3-alcohol is a PEG-based PROTAC linker . It contains a maleimide group and a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular weight of Mal-PEG3-alcohol is 229.23 g/mol . Its molecular formula is C10H15NO5 . It contains a maleimide group and a hydroxyl group .Chemical Reactions Analysis
Mal-PEG3-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Mal-PEG3-alcohol has a molecular weight of 229.23 g/mol and a molecular formula of C10H15NO5 . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
1. PEGylation in Biomedical Applications
Mal-PEG3-alcohol, as a derivative of polyethylene glycol (PEG), is utilized in the process of PEGylation, which involves the covalent attachment of PEG to biological macromolecules. PEGylation is significant in shielding antigenic and immunogenic epitopes, preventing uptake by the reticuloendothelial system, and reducing degradation by proteolytic enzymes. It also alters the biodistribution by increasing the apparent size of the polypeptide, thus reducing renal filtration (Roberts, Bentley, & Harris, 2002).
2. Applications in Antibody Modification
Mal-PEG3-alcohol plays a role in enhancing the therapeutic efficiency of antibodies and antibody fragments through PEGylation. This modification decreases immunogenicity and increases the circulating half-lives of antibodies, beneficial in clinical settings such as tumor targeting (Chapman, 2002).
3. Enhancing Drug and Gene Delivery
The application of PEGylation, including Mal-PEG3-alcohol, extends to improving the efficiency of drug and gene delivery. PEG coatings on nanoparticles prolong systemic circulation time and shield the surface from biological interactions, facilitating more effective drug and gene delivery (Suk et al., 2016).
4. Alternatives to PEG in Bioconjugation
Recent research emphasizes the importance of developing alternatives to PEG, like Mal-PEG3-alcohol, to overcome issues like PEG immunogenicity. These alternatives are crucial in drug delivery and bioconjugation, showcasing the evolving landscape of polymer chemistry in medicine (Thai Thanh Hoang Thi et al., 2020).
5. Application in Cancer-Targeted Delivery
Mal-PEG3-alcohol is involved in the formulation of multifunctional polymeric micelles for targeted cancer treatment. These micelles enhance cancer cell uptake and respond to specific stimuli for drug release, showcasing its potential in targeted cancer therapy (Chen et al., 2015).
properties
IUPAC Name |
1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-4-6-16-8-7-15-5-3-11-9(13)1-2-10(11)14/h1-2,12H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANPRSEAZUMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG3-alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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